Glycine-15N
Overview
Description
Glycine-15N is the 15N-labeled version of Glycine . Glycine is a non-essential amino acid used for both NMR-based and MS-based studies . It can be used as a tracer to measure protein turnover and to study protein structure and dynamics among other applications .
Synthesis Analysis
The synthesis of Glycine-15N involves a nitrogen replacement process that directly incorporates the 15N atom of glycine-15N into anilines . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of glycine-15N driven by aromatization . A variety of 15N-labeled aromatic heterocycles can be prepared via this process . Another method for 15N-isotope-labeled glycine synthesis involves the amination of alpha-haloacids, using carboxylic chloroacetic acid and labeled aqueous ammonia (15NH3) .
Molecular Structure Analysis
The molecular formula of Glycine-15N is C2H5NO2 . The average mass is 76.060 Da and the monoisotopic mass is 76.029060 Da .
Chemical Reactions Analysis
Glycine-15N can be incorporated into anilines through a nitrogen replacement process . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of glycine-15N driven by aromatization . A variety of 15N-labeled aromatic heterocycles can be prepared via this process .
Physical And Chemical Properties Analysis
The physical and chemical properties of Glycine-15N include a molecular weight of 76.06 g/mol, a density of 1.3±0.1 g/cm3, and an index of refraction of 1.461 . The molar refractivity is 16.4±0.3 cm3, the polarizability is 6.5±0.5 10-24 cm3, the surface tension is 54.4±3.0 dyne/cm, and the molar volume is 59.9±3.0 cm3 .
Safety And Hazards
Future Directions
The future directions of Glycine-15N research could involve further exploration of its synthesis processes , as well as its applications in various fields such as protein turnover measurement and protein structure and dynamics studies . Additionally, the spatial patterns of the mineral-attached SOM controls the spatial distribution of the glycine-derived 13C and 15N could be a potential area of research .
properties
IUPAC Name |
2-(15N)azanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223265 | |
Record name | Glycine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-15N | |
CAS RN |
7299-33-4 | |
Record name | Glycine-15N | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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